(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate
Description
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)9(7-14)6-10-8-15-12-5-3-2-4-11(10)12/h2-6,8,15H,1H3/b9-6+ |
InChI Key |
JRKWEDQGUNBTEE-RMKNXTFCSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |
solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and indole-3-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
Chemical Synthesis and Applications
Building Block in Organic Synthesis
(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various chemical reactions, including:
- Knoevenagel Condensation : The primary method for synthesizing this compound involves the Knoevenagel condensation reaction between methyl cyanoacetate and indole-3-carbaldehyde, typically using a base such as piperidine or pyridine in organic solvents like ethanol or methanol under reflux conditions .
- Functionalization : The presence of the cyano group and indole moiety enables further functionalization, making it a valuable intermediate for producing specialty chemicals .
Biological Research Applications
Anticancer Properties
Recent studies highlight the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound can sensitize cancer cells to chemotherapy agents, enhancing their efficacy against specific cancer types .
Antimicrobial and Anti-inflammatory Activities
The compound has also been investigated for its antimicrobial and anti-inflammatory properties. It has shown promise in reducing inflammation and inhibiting microbial growth, making it a candidate for developing new therapeutic agents .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is explored as a lead compound for drug development. Its ability to interact with biological targets allows researchers to design new pharmaceuticals aimed at treating various diseases, particularly those related to inflammation and cancer .
Industrial Applications
Material Science
The unique properties of this compound make it suitable for applications in the production of advanced materials. Its chemical structure lends itself to use in coatings, adhesives, and polymers that require specific physical properties such as fluorescence or conductivity .
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly increased the effectiveness of established chemotherapeutic agents on MCT1-expressing A549 cells. This was evidenced by a leftward shift in concentration-effect curves, indicating enhanced cell sensitivity to treatment .
Mechanism of Action
The mechanism of action of (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets. The cyano group and indole moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can inhibit or activate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Ester Modifications : Replacing the methyl ester with a cyclohexyl group () increases hydrophobicity, which may alter pharmacokinetics.
- Substituent Diversity: Derivatives with N-phenylacrylamide (ICMD-01) or pyridin-3-ylamino groups (Compound 32) exhibit tailored bioactivity due to enhanced hydrogen bonding or π-π stacking .
Pharmacological Activity Comparisons
Table 2: Bioactivity Profiles of Selected Analogs
Key Observations :
- ICMD-01 demonstrates dual anti-inflammatory action by inhibiting both cytokine production and COX-2, comparable to dexamethasone in reducing paw edema .
- Antiproliferative Activity: Substituents like pyridin-3-ylamino (Compound 32) enhance binding to monocarboxylate transporters, critical for cancer cell metabolism .
- Electronic Properties: The cyano group in the target compound and its ethyl ester analog contributes to redox activity and NLO behavior, suggesting applications in material science .
Physicochemical and Crystallographic Comparisons
- Crystal Packing: The target compound exhibits C–H⋯O hydrogen bonds and a planar geometry (interplanar angle: ~10.6°), similar to methyl 3-(1H-indol-3-yl)acrylate . N–H⋯π interactions in methyl 3-(1H-indol-3-yl)acrylate further stabilize its crystal structure, absent in cyano-containing analogs .
- Solubility : Methyl esters (target compound) generally have higher aqueous solubility than cyclohexyl esters () but lower than acrylamide derivatives (ICMD-01) .
Biological Activity
(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate is a compound belonging to a class of indole derivatives, which have garnered attention due to their diverse biological activities, particularly in anticancer research. This article provides an overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation reaction between methyl cyanoacetate and an indole derivative. The process can be summarized as follows:
- Starting Materials : Indole and methyl cyanoacetate.
- Reaction Conditions : The reaction is often conducted in the presence of a base such as pyrrolidine under controlled temperature conditions.
- Yield : The yield can vary, but reports indicate yields around 71% for related compounds .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. Key findings include:
- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity in submicromolar ranges .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-549 | 0.314 |
| Reference Compound | A-549 | 0.790 |
- Mechanism of Action : The mechanism involves inhibition of the monocarboxylate transporter 1 (MCT1), which is crucial for cancer cell metabolism. By blocking MCT1, the compound reduces lactate transport and alters the metabolic profile of cancer cells, leading to increased apoptosis .
Other Biological Activities
Beyond anticancer properties, this compound has been explored for other biological effects:
- Hair Growth Promotion : Some studies have reported that certain indole derivatives enhance cellular lactate production and promote hair growth in murine models .
Case Studies
Several case studies have examined the therapeutic potential of this compound:
- Study on MCT1 Inhibition : In a study assessing MCT1 inhibitors, this compound was among the most potent, showing remarkable inhibition in cancer cell lines compared to non-cancerous cells .
- Cytotoxicity Profile : The cytotoxic effects were evaluated using the MTT assay, demonstrating that the compound exhibits higher toxicity towards cancer cells than normal fibroblast cells, indicating selectivity that could minimize side effects in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate, and how can reaction conditions be optimized?
- The compound can be synthesized via cross-dehydrogenative coupling (CDC) in continuous flow reactors, which improves yield and reduces side reactions. For example, analogous indole acrylates have been prepared using Pd(II) catalysts in Suzuki–Miyaura reactions for brominated intermediates . Optimization involves adjusting temperature, solvent polarity, and catalyst loading to enhance regioselectivity. Computational modeling (e.g., DFT) can predict reactive sites on the indole ring to guide experimental design .
Q. How is the structural conformation of this compound confirmed experimentally?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, related acrylates with indole substituents were resolved using SHELXL for refinement, revealing key bond angles and E/Z configurations . Crystallization in polar solvents (e.g., ethanol/water mixtures) often yields suitable crystals. Complementary techniques like NMR (e.g., for cyano group confirmation) and IR (C=O and C≡N stretches) validate the structure .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : and NMR identify substituent positions on the indole ring and acrylate backbone. The cyano group’s electron-withdrawing effect deshields adjacent protons, appearing as a doublet near δ 7.5–8.0 ppm. Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 225.08 for CHNO), while IR detects key functional groups (C≡N ~2200 cm, C=O ~1700 cm) .
Q. What are the primary challenges in achieving regioselectivity during synthesis?
- Competing reactions at the indole C3 vs. C2 positions can occur. Steric hindrance from the methyl ester and electronic effects of the cyano group direct reactivity. For example, Pd-catalyzed coupling reactions favor C3 substitution due to indole’s inherent nucleophilicity at this site. Protecting groups (e.g., Boc on indole N1) may improve selectivity .
Advanced Research Questions
Q. How can polymorphism affect the physicochemical properties of this compound, and how is it characterized?
- Polymorphs arise from varying crystal packing, impacting solubility and bioavailability. For ethyl cyanoacrylate analogs, monoclinic vs. orthorhombic systems were identified via SCXRD, with differences in hydrogen-bonding networks. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs, while dissolution studies assess bioavailability impacts .
Q. What computational tools are used to predict biological activity and binding modes?
- Molecular docking (e.g., AutoDock Vina) screens interactions with targets like tubulin or kinases. The indole moiety’s planar structure facilitates π-π stacking in hydrophobic pockets, while the cyano group may form hydrogen bonds. MD simulations assess stability of ligand-target complexes over time .
Q. How do reaction mechanisms differ between cross-dehydrogenative coupling (CDC) and traditional coupling methods?
- CDC avoids pre-functionalized substrates by directly forming C–C bonds via oxidative coupling. For indole acrylates, this minimizes steps compared to Suzuki–Miyaura (which requires brominated intermediates). Mechanistic studies using -labeling or radical traps (e.g., TEMPO) confirm whether pathways involve radical intermediates or metal-assisted deprotonation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Reproducibility is ensured by:
- Standardized bioassays : Use established protocols (e.g., NCI-60 panel for anticancer screening).
- Metabolite profiling : LC-MS identifies degradation products that might interfere.
- Dose-response curves : IC values should be validated across multiple replicates .
Methodological Tables
Table 1. Key Crystallographic Data for Analogous Indole Acrylates
| Compound | Space Group | R Factor | Bond Length (C–C, Å) | Reference |
|---|---|---|---|---|
| (E)-Methyl 3-(1H-indol-2-yl)acrylate | P2/c | 0.049 | 1.341 (C=C) | |
| Ethyl 2-cyano-3-(4-methylphenyl)acrylate | C2/c | 0.055 | 1.467 (C–CN) |
Table 2. Common Synthetic Routes and Yields
| Method | Catalyst/Reagent | Yield (%) | Key Challenge | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh) | 78 | Brominated indole synthesis | |
| Cross-Dehydrogenative Coupling | Pd(OAc) | 65 | Oxidative byproduct control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
